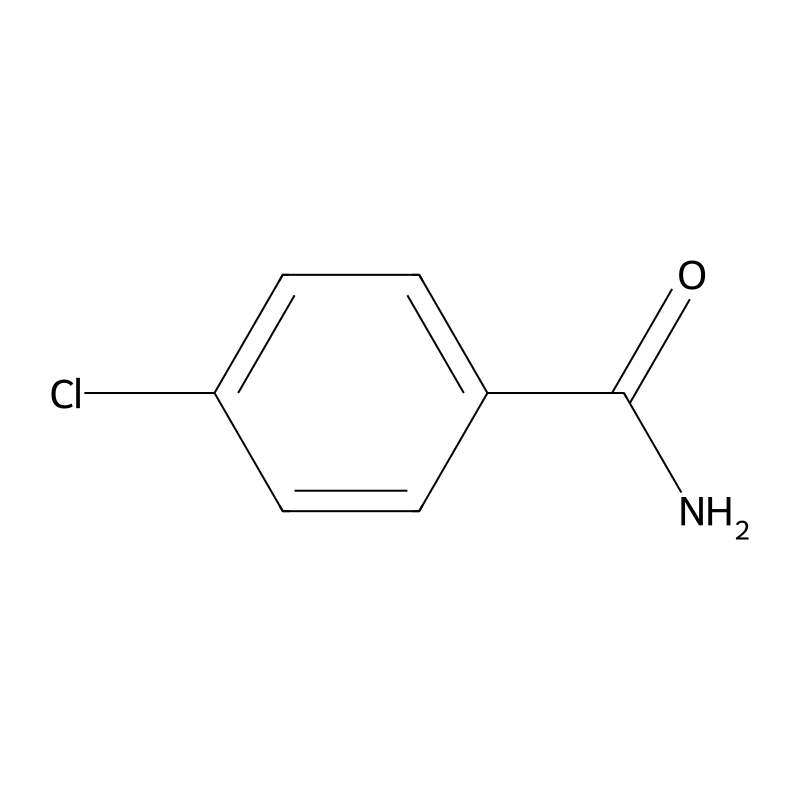4-Chlorobenzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Chlorobenzamide is an organic compound with the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol. It is characterized by a benzene ring substituted with a chlorine atom at the para position relative to the amide group. The compound appears as a white crystalline solid and is soluble in organic solvents. Its structure can be represented by the InChI Key BLNVISNJTIRAHF-UHFFFAOYSA-N and the SMILES notation NC(=O)C1=CC=C(Cl)C=C1 .
Currently, there is no scientific consensus regarding a specific mechanism of action for 4-Chlorobenzamide. Research on its potential biological activity is limited.
While detailed safety information is not readily available, it is always recommended to handle unknown compounds with caution. Here are some general guidelines:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 4-Chlorobenzamide.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Wash hands thoroughly after handling.
- Dispose of waste according to local regulations.
Organic Synthesis:
- Intermediate in the synthesis of other molecules: 4-Chlorobenzamide can serve as a building block for the synthesis of more complex organic molecules. Its reactive amide group allows for further chemical modifications, making it a versatile starting material for various organic reactions. Source: Sigma-Aldrich, "4-Chlorobenzamide 98% 619-56-7":
Material Science:
- Components in supramolecular assemblies: Due to its hydrogen bonding capabilities, 4-chlorobenzamide has been explored as a component in the formation of supramolecular assemblies. These assemblies are structures formed through non-covalent interactions between molecules and hold potential applications in areas like drug delivery and sensor technology. Source: Research article, "Metal-organic frameworks constructed from N-heterocyclic carbenes and 4-chlorobenzoic acid: Synthesis, structure, and gas sorption properties": )
Biological Activity Exploration:
- Potential anti-cancer and anti-inflammatory properties: Some studies have suggested that 4-chlorobenzamide might possess anti-cancer and anti-inflammatory properties. However, these findings are preliminary, and further research is needed to validate these claims and understand the underlying mechanisms. It's important to note that 4-chlorobenzamide is currently for research use only and not intended for any therapeutic applications. Source: Research article, "Exploring the Antibacterial and Anti-Inflammatory Potential of Benzoic Acid Derivatives": )
Environmental Research:
- Degradation studies: 4-chlorobenzamide has been used in studies to understand the degradation of organic pollutants in the environment. Researchers investigate how microorganisms and environmental factors can break down this molecule, which can provide insights into the fate of similar compounds in the environment. Source: Research article, "Microbial degradation of chlorinated aromatic compounds": )
The biological activity of 4-Chlorobenzamide has been explored in various studies. It exhibits potential pharmacological properties, including antibacterial and antifungal activities. The compound's interactions with biological systems suggest that it may influence certain metabolic pathways, although specific mechanisms of action are still under investigation .
4-Chlorobenzamide can be synthesized through several methods:
- Direct Chlorination: Chlorination of benzamide using chlorine gas or chlorinating agents can yield 4-Chlorobenzamide.
- Acylation Reactions: The reaction of 4-chlorobenzoic acid with ammonia or amines under acidic conditions leads to the formation of 4-Chlorobenzamide.
- Condensation Reactions: Condensation of 4-chlorobenzoyl chloride with ammonia or primary amines is another viable synthesis route .
4-Chlorobenzamide is utilized in various applications across different fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Agricultural Chemicals: The compound is used in developing agrochemicals due to its biological activity.
- Research: It is employed as a reagent in organic synthesis and medicinal chemistry for studying structure-activity relationships .
Interaction studies involving 4-Chlorobenzamide have focused on its binding affinity to various biological targets, including enzymes and receptors. Preliminary findings suggest that it may act as a moderate inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism . Further studies are needed to elucidate its full interaction profile and potential implications for drug design.
4-Chlorobenzamide shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzamide | C₇H₇NO | Lacks chlorine substitution |
| 4-Bromobenzamide | C₇H₆BrN | Bromine substitution instead of chlorine |
| 4-Fluorobenzamide | C₇H₆FN | Fluorine substitution; different reactivity |
| 4-Chloro-N,N-dimethylbenzamide | C₉H₁₁ClN | Contains dimethyl groups enhancing lipophilicity |
| N-benzyl-4-chlorobenzamide | C₁₄H₁₂ClN | Larger structure due to benzyl group |
The presence of the chlorine atom in 4-Chlorobenzamide contributes to its unique chemical reactivity and biological activity compared to similar compounds, making it a valuable compound in both research and industrial applications .
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






